molecular formula C8H10Cl2N2 B13045739 (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13045739
M. Wt: 205.08 g/mol
InChI Key: VZBYMKAPTGANCR-QMMMGPOBSA-N
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Description

(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor binding.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows for selective binding, influencing biological pathways and eliciting specific responses. The exact pathways and targets depend on the context of its application, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

    (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine: The enantiomer of the compound, with different biological activity.

    1-(2,5-Dichlorophenyl)ethane-1,2-diamine: The racemic mixture, with a combination of activities from both enantiomers.

    1-(2,5-Dichlorophenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.

Uniqueness: The (1R)-enantiomer’s unique chiral configuration allows for specific interactions with biological targets, making it distinct from its enantiomer and racemic mixture. This specificity can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(2,5-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

VZBYMKAPTGANCR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CN)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)Cl

Origin of Product

United States

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